molecular formula C22H22N6O B5564776 3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole

3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole

Cat. No.: B5564776
M. Wt: 386.4 g/mol
InChI Key: WZFNBPIZEPQWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpropyl group, a tetrahydropyrazolopyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include hydrazine derivatives, pyridine derivatives, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl-1,2,4-oxadiazole: Lacks the tetrahydropyrazolopyridinyl group.

    5-(6-Pyridinyl)-1,2,4-oxadiazole: Lacks the phenylpropyl group.

    Tetrahydropyrazolopyridinyl derivatives: May have different substituents on the pyridine ring.

Uniqueness

3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both the phenylpropyl and tetrahydropyrazolopyridinyl groups, along with the oxadiazole ring, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

3-(3-phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-2-5-16(6-3-1)7-4-8-20-25-22(29-27-20)17-9-10-21(23-13-17)28-12-11-19-18(15-28)14-24-26-19/h1-3,5-6,9-10,13-14H,4,7-8,11-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNBPIZEPQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)C3=NC=C(C=C3)C4=NC(=NO4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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